molecular formula C17H18N2O B5687215 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No. B5687215
M. Wt: 266.34 g/mol
InChI Key: HOPVFAUXESJBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as L-741,626, is a potent and selective antagonist of the dopamine D2 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.

Scientific Research Applications

Sigma-2 Receptor Binding Studies

4-(3,4-Dihydro-2(1H)-Isoquinolinylmethyl)benzamide, as part of its analog series, has been extensively studied for its affinity towards sigma-2 (σ2) receptors. One such study by Xu et al. (2005) found that analogs of this compound, specifically RHM-1, exhibited high affinity for sigma-2 receptors in rat liver membrane homogenates, suggesting potential for diagnostic applications in neurology and oncology (Xu et al., 2005).

Tumor Diagnosis and PET Radiotracer Development

The compound and its hybrids have been proposed as leads for tumor diagnosis due to their high affinity at σ2 receptors. Abate et al. (2011) designed hybrid structures between PB28 and RHM-1 (analog of 4-(3,4-Dihydro-2(1H)-Isoquinolinylmethyl)benzamide) to obtain good candidates for σ2 PET tracers, which are critical in the development of diagnostic tools for various types of tumors (Abate et al., 2011).

Synthesis and Characterization of Soluble Polymides

In the field of materials science, this compound's derivatives have been utilized in the synthesis of novel polymides. Imai et al. (1984) explored the synthesis and characterization of soluble polymides using a related monomer, contributing to advancements in polymer chemistry and materials engineering (Imai et al., 1984).

Development of Photocatalytic and Catalytic Reactions

The compound and its derivatives have been instrumental in photocatalytic and catalytic reactions. Liu et al. (2016) reported the synthesis of heterocyclic derivatives via a visible-light-promoted reaction, demonstrating the compound's utility in organic synthesis and photocatalysis (Liu et al., 2016).

Advancements in Medicinal Chemistry

In medicinal chemistry, the compound's derivatives have been studied as potential sigma receptor ligands, which are relevant in neurology and cancer research. Xu et al. (2007) investigated the effects of structural modifications on tetrahydroisoquinolinyl benzamides, highlighting the importance of specific structural features for receptor binding affinity and selectivity (Xu et al., 2007).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-17(20)15-7-5-13(6-8-15)11-19-10-9-14-3-1-2-4-16(14)12-19/h1-8H,9-12H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPVFAUXESJBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
Reactant of Route 6
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.